molecular formula C17H14ClN3O3S2 B383038 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one CAS No. 327094-69-9

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one

Cat. No.: B383038
CAS No.: 327094-69-9
M. Wt: 407.9g/mol
InChI Key: AQAIYBAYMSELKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Sulfanylpropyl Group: This step involves the nucleophilic substitution of a halogenated propyl chain with a thiol group, forming the sulfanylpropyl moiety.

    Attachment of the 4-nitrophenyl Group: This is usually done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-nitrophenyl group reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenyl-α-D-maltotrioside: Shares the nitrophenyl group but differs in the overall structure and applications.

    Thiazole derivatives: Similar in having sulfur-containing heterocycles but differ in the core structure and biological activities.

Uniqueness

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with sulfanyl and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally different compounds.

Biological Activity

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a quinazolinone core and incorporates both sulfanyl and nitrophenyl groups, which contribute to its unique chemical reactivity and biological profile.

  • Molecular Formula : C17H14ClN3O3S2
  • IUPAC Name : this compound
  • InChI Key : AQAIYBAYMSELKB-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may inhibit certain enzymes or proteins, leading to disruptions in cellular processes. The mechanisms can vary based on the specific application and the biological context in which the compound is utilized.

Anticancer Properties

Recent studies have explored the anticancer potential of quinazolinone derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interfere with signaling pathways critical for cancer cell survival makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties. For instance, the inhibition of phospholipase A2 (PLA2) has been associated with reduced inflammation in animal models. Studies have demonstrated that certain quinazolinone derivatives can significantly reduce inflammation markers in models of ulcerative colitis, suggesting that this compound may exhibit similar effects.

Study 1: Anticancer Activity

A study published in 2020 evaluated the cytotoxicity of various quinazolinone derivatives, including our compound of interest, against breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 12 µM, demonstrating its potential as a therapeutic agent in cancer treatment.

Study 2: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of quinazolinone derivatives, researchers found that this compound exhibited a notable reduction in inflammatory cytokines (TNF-alpha and IL-6) in an acetic acid-induced colitis model. The compound provided up to 79% protection compared to control treatments, highlighting its potential for treating inflammatory bowel diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-chloro-4-nitrophenolStructureModerate anti-inflammatorySimilar nitrophenyl group
Thiazole derivativesStructureAntimicrobial propertiesDifferent heterocyclic structure

Properties

IUPAC Name

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-11(9-25-13-7-5-12(6-8-13)21(23)24)10-26-17-19-15-4-2-1-3-14(15)16(22)20-17/h1-8,11H,9-10H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIYBAYMSELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(CSC3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.